9-AHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

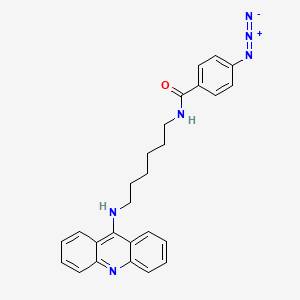

9-AHA is a synthetic compound known for its unique chemical structure and properties It is a derivative of acridine, a heterocyclic organic compound, and features an azido group attached to a benzamido moiety

Vorbereitungsmethoden

The synthesis of 9-AHA typically involves multiple steps, starting with the preparation of the acridine core. The synthetic route includes the following steps:

Formation of the Acridine Core: The acridine core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines and aldehydes.

Attachment of the Hexylamino Group: The hexylamino group is introduced through nucleophilic substitution reactions, where a hexylamine derivative reacts with the acridine core.

Introduction of the Benzamido Group: The benzamido group is attached via an amide bond formation reaction, typically using benzoyl chloride and a suitable base.

Analyse Chemischer Reaktionen

9-AHA undergoes various chemical reactions, including:

Photocleavage Reactions: This compound is known for its ability to cleave DNA strands upon exposure to light.

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include light sources for photocleavage, sodium azide for azidation, and hydrogen gas with a catalyst for reduction.

Wissenschaftliche Forschungsanwendungen

9-AHA has several scientific research applications:

DNA Photocleavage: This compound is used in studies involving DNA photocleavage, where it helps in understanding DNA damage and repair mechanisms.

Photofootprinting and Photosequencing: It is utilized in DNA photofootprinting and photosequencing techniques to map DNA-protein interactions and sequence DNA.

Biological Studies: The compound’s ability to interact with DNA makes it valuable in biological studies, including investigations of gene expression and regulation.

Wirkmechanismus

The mechanism of action of 9-AHA involves its interaction with DNA. Upon exposure to light, the azido group generates reactive intermediates that cleave DNA strands, resulting in single-strand nicks and alkali-labile sites . This photocleavage process is sequence-specific, with a preference for adenosine and guanosine bases .

Vergleich Mit ähnlichen Verbindungen

9-AHA can be compared to other similar compounds, such as:

9-(6-(2-Diazocyclopentadienylcarbonyloxy)hexylamino)acridine: This compound also undergoes DNA photocleavage but exhibits different sequence preferences and efficiencies.

Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye, but it does not have the azido group and thus lacks the photocleavage properties.

Proflavine: Another acridine derivative used as an antiseptic and in biological staining, but it does not possess the azido group and related photocleavage capabilities.

The uniqueness of this compound lies in its azido group, which imparts specific photocleavage properties, making it valuable for DNA-related studies.

Eigenschaften

CAS-Nummer |

88373-10-8 |

|---|---|

Molekularformel |

C26H26N6O |

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide |

InChI |

InChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33) |

InChI-Schlüssel |

PCSBGTOFCNRFRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |

Key on ui other cas no. |

88373-10-8 |

Synonyme |

9-(6-(4-azidobenzamido)hexylamino)acridine 9-AHA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.